(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
Brand Name:
Vulcanchem
CAS No.:
120164-21-8
VCID:
VC20836845
InChI:
InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17)
SMILES:
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C
Molecular Formula:
C13H17N3O2S
Molecular Weight:
279.36 g/mol
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate
CAS No.: 120164-21-8
Cat. No.: VC20836845
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120164-21-8 |
|---|---|
| Molecular Formula | C13H17N3O2S |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate |
| Standard InChI | InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17) |
| Standard InChI Key | TXKRBCKFBCBHCW-UHFFFAOYSA-N |
| SMILES | CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
| Canonical SMILES | CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator